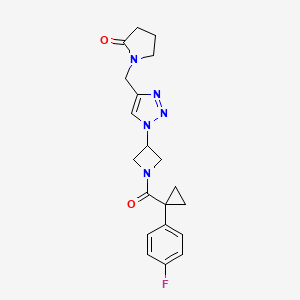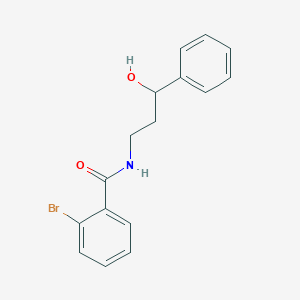![molecular formula C6H4ClF3N2O B2827325 [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride CAS No. 1174311-36-4](/img/structure/B2827325.png)
[3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride typically involves the reaction of 3-(trifluoromethyl)pyrazole with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
3-(Trifluoromethyl)pyrazole+Acetyl chloride→2-[3-(Trifluoromethyl)pyrazolyl]acetyl chloride
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反应分析
Types of Reactions: [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form 2-[3-(Trifluoromethyl)pyrazolyl]acetic acid.
Reduction: The compound can be reduced to form 2-[3-(Trifluoromethyl)pyrazolyl]ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed:
- Amides, esters, thioesters
- 2-[3-(Trifluoromethyl)pyrazolyl]acetic acid
- 2-[3-(Trifluoromethyl)pyrazolyl]ethanol
科学研究应用
[3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
作用机制
The mechanism of action of [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride is primarily based on its ability to act as an acylating agent. The acetyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical and biological applications to modify target molecules and study their functions.
相似化合物的比较
2-[3-(Trifluoromethyl)pyrazolyl]acetic acid: Formed by hydrolysis of the acetyl chloride group.
2-[3-(Trifluoromethyl)pyrazolyl]ethanol: Formed by reduction of the acetyl chloride group.
3-(Trifluoromethyl)pyrazole: The parent compound without the acetyl chloride group.
Uniqueness: [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride is unique due to the presence of both the trifluoromethyl group and the acetyl chloride group. The trifluoromethyl group enhances the compound’s stability and reactivity, while the acetyl chloride group provides a reactive site for further chemical modifications. This combination makes it a valuable intermediate in various synthetic and research applications.
属性
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-5(13)3-12-2-1-4(11-12)6(8,9)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJQCMYGFMQODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
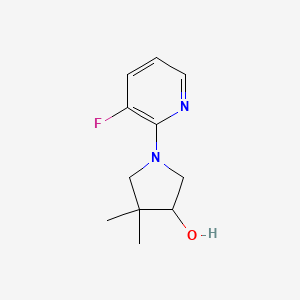
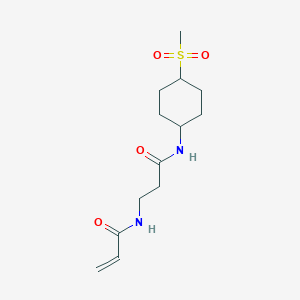
![1-benzyl-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827245.png)
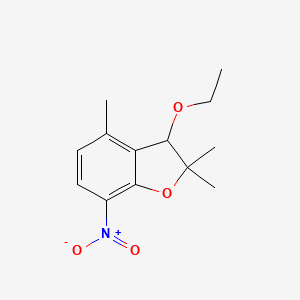
![7-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2827247.png)
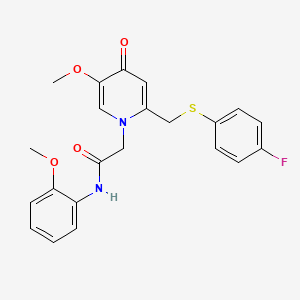

![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2827256.png)
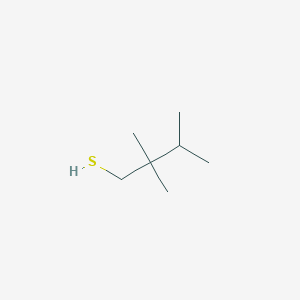
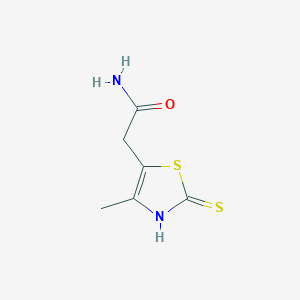
![5-[(4-chlorophenyl)methyl]-4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2827260.png)
![4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2827262.png)
